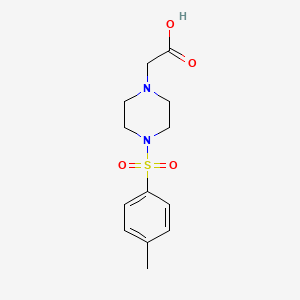

2-(4-Tosylpiperazin-1-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O4S |

|---|---|

Molecular Weight |

298.36 g/mol |

IUPAC Name |

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetic acid |

InChI |

InChI=1S/C13H18N2O4S/c1-11-2-4-12(5-3-11)20(18,19)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |

InChI Key |

RFUTVXMTLMLEER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 4 Tosylpiperazin 1 Yl Acetic Acid and Derivatives

Retrosynthetic Dissection of the 2-(4-Tosylpiperazin-1-yl)acetic Acid Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis identifies three primary disconnection points corresponding to the key functional groups attached to the central piperazine (B1678402) ring.

C-N Bond Disconnection: The bond between the piperazine nitrogen (N1) and the acetic acid methylene (B1212753) group is the most logical first disconnection. This reveals N-tosylpiperazine and a two-carbon electrophile, such as a haloacetate ester (e.g., ethyl bromoacetate). This step is a standard N-alkylation.

S-N Bond Disconnection: The second disconnection breaks the bond between the other piperazine nitrogen (N4) and the sulfur atom of the tosyl group. This simplifies the structure to piperazine and p-toluenesulfonyl chloride (TsCl). This disconnection represents a sulfonylation reaction.

Piperazine Ring Disconnection: Finally, the piperazine ring itself can be disconnected into acyclic precursors. This involves cleaving two C-N bonds, leading back to precursors like ethylenediamine (B42938) and a suitable two-carbon dielectrophile, or through more complex cyclization strategies from linear diamine precursors.

This analysis suggests a forward synthesis commencing with the formation of the piperazine ring, followed by N-sulfonylation to form N-tosylpiperazine, and concluding with N-alkylation with a haloacetate, followed by ester hydrolysis to yield the final acid.

Strategies for the Construction of the Piperazine Ring System

The piperazine moiety is a common scaffold in many compounds, and numerous synthetic methods have been developed for its construction. mdpi.com These methods often involve the cyclization of linear precursors. nih.gov

The formation of the piperazine core can be achieved through various intramolecular and intermolecular cyclization reactions. researchgate.net A common strategy involves the reaction of a 1,2-diamine with a 1,2-dielectrophile. More advanced and versatile methods have been developed to allow for the synthesis of substituted piperazines.

One modern approach involves the palladium-catalyzed cyclization of substrates containing two nitrogen nucleophiles and a propargyl unit, which provides the product in good yields with high stereochemical control. organic-chemistry.org Another strategy is the intramolecular hydroamination of substrates prepared from amino acids, which is highly diastereoselective for producing 2,6-disubstituted piperazines. organic-chemistry.org Reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines, also provides a pathway to variously substituted piperazines. nih.govresearchgate.net

| Methodology | Precursors | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Reductive Cyclization | Dioximes (from primary amines and nitrosoalkenes) | Pd/C, H₂ or Raney Nickel, H₂ | Allows for straightforward structural modification and access to polysubstituted piperazines. | nih.govresearchgate.net |

| Palladium-Catalyzed Cyclization | Propargyl units and various diamine components | Palladium catalyst | Modular synthesis with high regio- and stereochemical control. | organic-chemistry.org |

| Intramolecular Hydroamination | Substrates from cyclic sulfamidates derived from amino acids | Base or catalyst | Highly diastereoselective, suitable for 2,6-disubstituted piperazines. | organic-chemistry.org |

| Photoredox Catalysis | Carbonyls and amine condensation partners | Organic photoredox catalyst | Operationally simple, proceeds via radical cyclization with in situ generated imines. | organic-chemistry.org |

Introduction and Functionalization of the Tosyl Group

The tosyl (p-toluenesulfonyl) group is a common protecting group for amines and a key structural feature in many sulfonamide compounds. Its introduction onto the piperazine ring is typically a straightforward sulfonylation reaction.

The reaction of piperazine with p-toluenesulfonyl chloride (TsCl) is the most direct method for synthesizing N-tosylpiperazine. To achieve mono-sulfonylation and prevent the formation of the di-tosylated product, an excess of piperazine is generally used. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The choice of solvent and base can influence the reaction's efficiency and selectivity. Common bases include triethylamine (B128534) or pyridine (B92270) in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Alternatively, an aqueous base such as sodium hydroxide (B78521) can be used in a biphasic system.

| Reagents | Base | Solvent | Temperature | Key Considerations | Reference |

|---|---|---|---|---|---|

| Piperazine, p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature | Using excess piperazine favors mono-sulfonylation. | nih.gov |

| Piperazine, p-Toluenesulfonyl Chloride | Pyridine | Pyridine (as solvent) | Room temperature | Pyridine acts as both base and solvent. | jddtonline.info |

| Piperazine, p-Toluenesulfonyl Chloride | Sodium Hydroxide | Water/DCM (Schotten-Baumann conditions) | 0 °C to room temperature | Useful for large-scale synthesis. | nih.gov |

Elaboration of the Acetic Acid Side Chain

The final key step in the synthesis of this compound is the introduction of the acetic acid moiety onto the remaining free nitrogen of the N-tosylpiperazine intermediate.

N-alkylation is a fundamental method for forming C-N bonds. mdpi.com In this context, the secondary amine of N-tosylpiperazine acts as a nucleophile, attacking an electrophilic two-carbon synthon, typically an ester of a haloacetic acid like ethyl bromoacetate (B1195939) or ethyl chloroacetate. researchgate.net

This reaction is a nucleophilic substitution, usually performed in the presence of a non-nucleophilic base to scavenge the hydrogen halide formed during the reaction. Bases such as potassium carbonate or cesium carbonate are commonly employed in polar aprotic solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF). researchgate.net The resulting product is the ethyl ester of the target acid. Subsequent hydrolysis of this ester, typically under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by acidic workup, yields the final carboxylic acid, this compound. chemicalbook.com

| Substrate | Alkylating Agent | Base | Solvent | Subsequent Step | Reference |

|---|---|---|---|---|---|

| N-Tosylpiperazine | Ethyl bromoacetate | Potassium Carbonate (K₂CO₃) | Acetonitrile (ACN) | Base-mediated ester hydrolysis (e.g., NaOH) | researchgate.net |

| N-Tosylpiperazine | Ethyl chloroacetate | Sodium Iodide (NaI, catalyst), K₂CO₃ | Acetone or DMF | Acid or base-mediated ester hydrolysis | mdpi.com |

| N-Tosylpiperazine | Sodium chloroacetate | - | Water | Direct formation of the acid salt. | - |

Carboxylation and Hydrolysis Methods

The introduction of the acetic acid moiety onto the 1-tosylpiperazine scaffold is a critical transformation. This is commonly achieved through a two-step process involving the N-alkylation of 1-tosylpiperazine with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

A typical procedure involves the reaction of 1-tosylpiperazine with ethyl bromoacetate in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction yield. For instance, in the synthesis of related piperazinyl acetic acid esters, bases such as potassium carbonate in a solvent like dimethylformamide (DMF) have been effectively used. nih.gov The subsequent hydrolysis of the ester to the carboxylic acid can be accomplished under either acidic or basic conditions. Heating the ester in an aqueous solution is often sufficient for this conversion due to the basic nature of the piperazine nitrogen. google.com

Alternatively, the acetic acid side chain can be introduced via a nitrile intermediate. This involves the N-alkylation of 1-tosylpiperazine with a haloacetonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid. This hydrolysis can be carried out in either acidic or basic aqueous media.

| Reactants | Reagents and Conditions | Product | Yield |

| 1-Tosylpiperazine, Ethyl bromoacetate | K₂CO₃, DMF | Ethyl 2-(4-tosylpiperazin-1-yl)acetate | Good |

| Ethyl 2-(4-tosylpiperazin-1-yl)acetate | Aqueous NaOH or HCl, heat | This compound | High |

| 1-Tosylpiperazine, Chloroacetonitrile | Base, Solvent | 2-(4-Tosylpiperazin-1-yl)acetonitrile | Moderate |

| 2-(4-Tosylpiperazin-1-yl)acetonitrile | H₂O, H⁺ or OH⁻, heat | This compound | Good |

Synthesis of Structurally Related Piperazinyl Acetic Acid Derivatives

The synthetic principles applied to this compound are broadly applicable to a wide range of structurally related piperazinyl acetic acid derivatives. These derivatives often vary in the substituent on the piperazine nitrogen (N-alkyl or N-aryl groups) and substitution on the piperazine ring itself.

N-Aryl Piperazinyl Acetic Acids: The synthesis of N-aryl piperazines can be achieved through several methods, including the Buchwald-Hartwig amination, the Ullmann condensation, or nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings. mdpi.com For example, 2-arylsulfanyl-phenyl piperazinyl acetic acids have been synthesized as potent inhibitors of the glycine (B1666218) transporter-1 (GlyT-1). nih.gov The synthesis of 1-(thiazolinylphenyl)piperazine derivatives has also been reported, which can be further functionalized. nih.gov

N-Alkyl Piperazinyl Acetic Acids: The N-alkylation of piperazine or its derivatives is a common strategy to introduce alkyl substituents. nih.gov This can be achieved by reacting the piperazine with an alkyl halide. A simple synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net Reductive amination is another powerful method for preparing N-alkyl derivatives. mdpi.com

C-Substituted Piperazine-2-Acetic Acid Esters: The synthesis of piperazine-2-acetic acid esters with substituents on the carbon atoms of the piperazine ring has been a subject of interest to expand the chemical diversity of this scaffold. acs.orgnih.gov Efficient multi-step syntheses starting from chiral amino acids have been developed to produce enantiomerically pure 3-substituted and 6-substituted piperazine-2-acetic acid esters. nih.govnih.gov

| Derivative Type | Key Synthetic Strategy | Example Starting Materials |

| N-Aryl | Buchwald-Hartwig amination, SNAr | Aryl halide, Piperazine |

| N-Alkyl | N-Alkylation, Reductive amination | Alkyl halide, Piperazine, Aldehyde/Ketone |

| C-Substituted | Multi-step synthesis from chiral precursors | Chiral amino acids |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for achieving high yields and purity of this compound and its derivatives. For the N-alkylation step with ethyl bromoacetate, key parameters to consider include the choice of base, solvent, temperature, and the presence of any catalysts. A study on the N-alkylation of uracil (B121893) by ethyl bromoacetate highlighted the beneficial effect of potassium iodide (KI) as a catalyst, which significantly improved the reaction yield. researchgate.net The use of a solid-phase base can simplify the work-up procedure by allowing for easy removal by filtration. google.com

For the hydrolysis of the ester, the concentration of the acid or base and the reaction temperature and time are critical factors. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of related heterocyclic compounds.

Modern Synthetic Techniques Applicable to Piperazine-Acetic Acid Synthesis

Recent advances in synthetic organic chemistry offer promising new avenues for the synthesis of piperazine-acetic acid derivatives, often providing improved efficiency, selectivity, and greener reaction conditions.

While not directly applied to piperazine-acetic acid synthesis in the reviewed literature, solvent-free reaction conditions are a cornerstone of green chemistry and have been successfully employed in the synthesis of other nitrogen-containing heterocycles. For instance, the synthesis of imidazole (B134444) derivatives has been achieved under solvent-free conditions, suggesting the potential for similar approaches in piperazine chemistry to reduce environmental impact and simplify product isolation. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. While specific MCRs for this compound were not identified, the principles of MCRs are applicable to the synthesis of highly substituted piperazine scaffolds. These reactions can rapidly generate molecular diversity from simple starting materials.

Modern approaches such as photoredox catalysis are also emerging as powerful tools for the C-H functionalization of piperazines. mdpi.comnih.govnih.govacs.org This allows for the direct introduction of substituents onto the carbon framework of the piperazine ring, a transformation that is challenging to achieve with traditional methods. nih.gov These techniques provide access to novel piperazine derivatives with diverse substitution patterns. mdpi.comresearchwithnj.comencyclopedia.pubnih.gov Flow synthesis is another modern technique that can be applied to the synthesis of piperazine derivatives, offering advantages in terms of scalability, safety, and process control. rsc.org

Purification and Isolation Protocols for Synthesized Compounds

The purification and isolation of the final product and intermediates are crucial steps in the synthesis of this compound. Common purification techniques include:

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying intermediates such as ethyl 2-(4-tosylpiperazin-1-yl)acetate. google.comnih.govmdpi.com The choice of eluent system is critical for achieving good separation. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes to ensure high purity of the final compound. researchgate.netresearchgate.net

Crystallization: The final product, this compound, being a carboxylic acid, can often be purified by crystallization from a suitable solvent or solvent mixture. acs.orgnih.gov The formation of salts, such as dihydrochlorides, can also facilitate purification by crystallization. google.comsigmaaldrich.com

Ion-Exchange Chromatography: For acidic compounds like the target molecule, ion-exchange chromatography can be an effective purification method, particularly for removing ionic impurities. osti.gov

Extraction: Liquid-liquid extraction is a fundamental technique used during the work-up of reaction mixtures to separate the product from unreacted starting materials and by-products. mdpi.com

The selection of the most appropriate purification protocol depends on the physical and chemical properties of the compound and the nature of the impurities present.

Spectroscopic and Crystallographic Characterization of 2 4 Tosylpiperazin 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional NMR experiments, a detailed connectivity map of 2-(4-Tosylpiperazin-1-yl)acetic acid can be constructed.

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons of the tosyl group, the piperazine (B1678402) ring, the methylene (B1212753) bridge, and the carboxylic acid.

Based on the structure, the aromatic protons of the tosyl group would likely appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tosyl group would present as a singlet. The protons on the piperazine ring would exhibit complex splitting patterns, typically as multiplets, due to their diastereotopic nature and coupling with each other. The methylene protons adjacent to the nitrogen of the piperazine ring and the carboxylic acid group would appear as a singlet. The acidic proton of the carboxylic acid group is also expected as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Tosyl-CH₃ | ~2.4 | Singlet |

| Piperazine-H | ~2.6 - 3.2 | Multiplets |

| -CH₂-COOH | ~3.3 | Singlet |

| Tosyl-Ar-H | ~7.3 and ~7.7 | Doublets |

Complementing the proton data, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are anticipated for the carbons of the tosyl group (methyl, aromatic, and sulfonyl-attached carbon), the piperazine ring, the methylene bridge, and the carbonyl carbon of the carboxylic acid.

The carbonyl carbon is characteristically found in the most downfield region of the spectrum. The aromatic carbons of the tosyl group would give rise to four distinct signals. The carbons of the piperazine ring would appear in the aliphatic region, and the methylene carbon of the acetic acid moiety would also be found in this region. The methyl carbon of the tosyl group is expected at the most upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Tosyl-CH₃ | ~21 |

| Piperazine-C | ~45 - 55 |

| -CH₂-COOH | ~58 |

| Tosyl-Ar-C | ~127 - 145 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, primarily through two or three bonds. For this compound, COSY would be instrumental in tracing the proton-proton coupling network within the piperazine ring and confirming the coupling between the aromatic protons of the tosyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC would allow for the direct assignment of the carbon signals for the tosyl methyl group, the piperazine ring carbons, the methylene bridge carbon, and the aromatic carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the different fragments of the molecule. For instance, HMBC could show correlations between the piperazine protons and the sulfonyl-attached carbon of the tosyl group, as well as between the methylene protons of the acetic acid moiety and the adjacent piperazine carbons and the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S=O stretches of the sulfonyl group, C-N stretching of the piperazine ring, and various C-H and aromatic C=C stretching and bending vibrations. The broad O-H stretching band of the carboxylic acid is a particularly prominent feature, often spanning a wide range in the spectrum.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| S=O (Sulfonyl) | 1350 - 1300 and 1170 - 1150 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups tend to give strong signals in IR, non-polar groups and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric S=O stretching vibration of the sulfonyl group and the vibrations of the aromatic ring. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 4: Predicted FT-Raman Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3100 - 3000 | Strong |

| C-H (Aliphatic) | 3000 - 2850 | Strong |

| C=C (Aromatic) | 1600 - 1580 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method confirms the molecular weight and provides insight into its structure through the analysis of its fragmentation pattern. The molecular formula of the compound is C₁₃H₁₈N₂O₄S, which corresponds to a molecular weight of 298.36 g/mol .

Upon ionization, typically via electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. The fragmentation of the parent ion reveals characteristic structural motifs. Key fragmentation pathways for carboxylic acids often involve the loss of the carboxyl group (a loss of 45 Da) or water (a loss of 18 Da). libretexts.org For this compound, prominent fragmentation is expected to occur at the bonds adjacent to the piperazine ring and the tosyl group.

A plausible fragmentation pattern would include:

Cleavage of the tosyl group: Fission of the sulfur-nitrogen bond can lead to the formation of a stable tosyl radical or cation (m/z 155) and the remaining piperazinyl acetic acid fragment.

Fragmentation of the piperazine ring: The piperazine ring can undergo characteristic ring-opening fragmentations.

Loss of the acetic acid moiety: Cleavage of the bond between the piperazine nitrogen and the methylene group of the acetic acid can result in the loss of the carboxymethyl group (CH₂COOH, 59 Da).

The base peak in the spectrum would correspond to the most stable fragment formed during this process. For instance, the acetyl cation [CH₃CO]⁺ is often a stable fragment and a base peak for compounds containing an acetyl group, such as ethanoic acid. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Fragment Structure |

| 299.11 | [M+H]⁺ (Protonated Molecular Ion) | [C₁₃H₁₉N₂O₄S]⁺ |

| 254.08 | [M-COOH]⁺ (Loss of carboxyl group) | [C₁₂H₁₈N₂O₂S]⁺ |

| 155.02 | [CH₃C₆H₄SO₂]⁺ (Tosyl cation) | [C₇H₇O₂S]⁺ |

| 143.09 | [M - C₇H₇O₂S]⁺ (Loss of tosyl group) | [C₆H₁₁N₂O₂]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion from tosyl group) | [C₇H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with very high precision. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas.

The theoretical exact mass of the neutral molecule this compound (C₁₃H₁₈N₂O₄S) is calculated to be 298.0987 Da. Using HRMS, the experimentally measured mass of the protonated molecule [M+H]⁺ would be expected to be very close to the calculated value of 299.1060 Da. A close correlation between the measured and calculated exact mass (typically within a few parts per million, ppm) provides strong evidence for the assigned molecular formula. This level of accuracy is essential for confirming the identity of newly synthesized compounds and for distinguishing between potential isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum reveals information about the electronic structure, particularly the presence of chromophores.

In this compound, two primary chromophores are present: the p-toluenesulfonyl (tosyl) group and the carbonyl group (C=O) of the carboxylic acid.

Aromatic System (Tosyl Group): The substituted benzene ring in the tosyl group is expected to exhibit strong absorption bands in the UV region. These correspond to π → π* electronic transitions. Typically, substituted benzene rings show a primary band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm. masterorganicchemistry.com

Carbonyl Group: The carboxylic acid's carbonyl group undergoes a weak n → π* transition at a longer wavelength, typically in the 270-300 nm region. masterorganicchemistry.com This absorption is often characterized by a low molar absorptivity (ε).

The UV-Vis spectrum of the title compound, when recorded in a suitable solvent like ethanol (B145695) or methanol, would be expected to show a complex absorption profile resulting from the overlap of these transitions. The wavelength of maximum absorption (λₘₐₓ) can be influenced by the solvent's polarity. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected Transition | Predicted λₘₐₓ Range (nm) | Characteristics |

| Substituted Benzene Ring | π → π | 200 - 280 | High molar absorptivity |

| Carbonyl Group (C=O) | n → π | 270 - 300 | Low molar absorptivity |

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation (if applicable for analogues)

Studies on other piperazine derivatives, such as N,N′-bis(diphenylphosphino)piperazine, have shown that the piperazine ring typically adopts a chair conformation in the solid state. researchgate.net This is the most stable conformation as it minimizes steric strain and torsional strain. In the case of this compound, it is highly probable that the six-membered piperazine ring would also exist in a chair conformation.

Computational Chemistry and Molecular Modeling of 2 4 Tosylpiperazin 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the geometric parameters (bond lengths, bond angles, and dihedral angles) and the electronic distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties of organic compounds. A typical DFT study of 2-(4-Tosylpiperazin-1-yl)acetic acid would involve the use of a functional, such as B3LYP, in conjunction with a basis set, like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic properties.

The optimized geometry would reveal the most stable conformation of the molecule, providing crucial information about the spatial arrangement of the tosyl group, the piperazine (B1678402) ring, and the acetic acid moiety. These calculations would also yield important energetic data, such as the total energy of the molecule, which is indicative of its stability.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory could be employed to provide a comparative analysis with DFT results. While computationally more demanding, ab initio methods can offer a high level of accuracy for electronic structure and geometry optimization. A comparative table of key geometric parameters obtained from different methods would typically be presented in a research article.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor. In a computational study of this compound, the analysis would focus on the energy of the HOMO and the distribution of the orbital across the molecule. It would be anticipated that the HOMO is localized on the electron-rich regions of the molecule, such as the piperazine ring and the oxygen atoms of the tosyl and carboxyl groups.

The LUMO, conversely, represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater propensity to accept electrons. The analysis would detail the LUMO's energy level and its spatial distribution. For this compound, the LUMO would likely be distributed over the electron-deficient regions, such as the tosyl group's sulfur atom and the aromatic ring.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive.

| Parameter | Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

This table presents hypothetical values for illustrative purposes, as specific computational data for this compound is not available.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is typically colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl and carboxyl groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the acetic acid and the methyl group on the tosyl moiety would exhibit a positive potential, indicating them as possible sites for nucleophilic interaction. This analysis provides a visual representation of the molecule's reactive sites.

Reactivity Analysis Using Fukui Functions

Fukui functions are a concept rooted in density functional theory (DFT) that describe the change in electron density at a given point in a molecule with respect to a change in the total number of electrons. nih.gov These functions are instrumental in predicting the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. nih.gov

For this compound, a theoretical analysis using Fukui functions would likely reveal key reactive centers. The nitrogen atoms of the piperazine ring, particularly the one not directly attached to the tosyl group, are expected to be primary sites for electrophilic attack due to the presence of lone pair electrons. Conversely, the sulfonyl group of the tosyl moiety, with its electron-withdrawing nature, would render the sulfur atom and the attached oxygen atoms susceptible to nucleophilic attack. The carboxylic acid group presents dual reactivity: the carbonyl carbon is an electrophilic site, while the hydroxyl oxygen can act as a nucleophile.

A computational study on aryl sulfonyl piperazine derivatives has shown that the regions of negative electrostatic potential are often localized around the sulfonyl function, while positive potentials are found on hydrogen atoms, indicating likely sites for electrophilic and nucleophilic interactions, respectively. researchgate.net Such analyses, when applied specifically to this compound, would provide a detailed map of its chemical reactivity, guiding further synthetic modifications and mechanistic studies.

Table 1: Predicted Reactive Sites in this compound Based on Functional Group Analysis

| Functional Group | Atom(s) | Predicted Reactivity |

| Piperazine Ring | Nitrogen (N1) | Nucleophilic |

| Nitrogen (N4) | Nucleophilic (less so due to tosyl group) | |

| Tosyl Group | Sulfur (S) | Electrophilic |

| Oxygen (O of SO₂) | Nucleophilic | |

| Acetic Acid Group | Carbonyl Carbon (C=O) | Electrophilic |

| Hydroxyl Oxygen (OH) | Nucleophilic | |

| Carboxylate Oxygen (O⁻) | Nucleophilic (in deprotonated form) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Molecular docking simulations can predict various possible binding modes of this compound within the active site of a target protein. These simulations calculate a scoring function to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. acs.org

For instance, in studies of piperazine derivatives as inhibitors of enzymes like acetylcholinesterase or urease, docking has been crucial in identifying the most probable binding conformations. nih.govresearchgate.net A study on tosyl piperazine-dithiocarbamate hybrids as tyrosinase inhibitors used induced-fit docking to model the interaction of the most active compound with the enzyme. nih.gov Similarly, docking studies of this compound against a specific biological target would involve preparing the 3D structures of both the ligand and the macromolecule and then using a docking algorithm to explore the conformational space of the ligand within the binding pocket. The results would be a set of predicted binding poses ranked by their docking scores, providing insights into the most stable and likely interaction mode. researchgate.net

Beyond predicting the binding pose, molecular docking provides detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and specificity.

For this compound, several key interactions can be anticipated:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors. The sulfonyl oxygens of the tosyl group are strong hydrogen bond acceptors. Docking studies on similar piperazine derivatives have consistently highlighted the importance of hydrogen bonds in their binding to target proteins. nih.govmdpi.com

Hydrophobic Interactions: The phenyl ring of the tosyl group and the methylene (B1212753) groups of the piperazine ring can engage in hydrophobic interactions with nonpolar residues in the binding site of a protein. researchgate.net

Pi-Stacking: The aromatic ring of the tosyl group can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's active site.

A molecular docking study of a tosyl piperazine derivative against the tyrosinase enzyme revealed specific interactions that contributed to its inhibitory activity. nih.gov Similarly, detailed analysis of the docked poses of this compound would map out these crucial intermolecular contacts, providing a rational basis for its observed biological activity or for designing more potent analogs.

Table 2: Potential Intermolecular Interactions of this compound

| Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid | Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Piperazine Nitrogen | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| Tosyl Phenyl Ring | Hydrophobic, Pi-Stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine |

| Tosyl Sulfonyl Oxygens | Hydrogen Bonding | Arginine, Lysine (B10760008), Serine, Threonine |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query in a virtual screening campaign to search large compound libraries for new molecules with the potential for similar activity. nih.gov

The structural features of this compound, such as its hydrogen bond donors and acceptors, hydrophobic aromatic ring, and the spatial arrangement of these features, make it a suitable candidate for the development of a pharmacophore model. For example, pharmacophore models have been developed for piperazine-based ligands targeting the serotonin (B10506) transporter. researchgate.net

A pharmacophore model derived from this compound could include features like an aromatic ring center, a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor/acceptor (from the carboxylic acid), and a positive ionizable feature (the basic nitrogen of the piperazine). This model could then be used to screen virtual libraries of compounds to identify novel scaffolds that share these key features and are therefore likely to exhibit similar biological activity. sciengpub.ir This approach accelerates the discovery of new lead compounds by focusing on molecules with a higher probability of being active. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the range of possible shapes (conformers) a molecule can adopt and how it behaves over time.

Molecular dynamics simulations can provide a more dynamic picture of the conformational behavior of this compound. nih.gov By simulating the movement of atoms over time, MD can reveal the preferred conformations in different environments (e.g., in water or bound to a protein), the flexibility of different parts of the molecule, and the stability of its interactions with surrounding molecules. For instance, MD simulations could be used to assess the stability of the binding mode predicted by molecular docking and to observe how the ligand and protein adapt to each other's presence.

Biological Activity and Mechanistic Investigations in Vitro and in Silico of 2 4 Tosylpiperazin 1 Yl Acetic Acid and Analogs

In Vitro Antimicrobial Efficacy Assessments

The arylpiperazine scaffold is a key component in many compounds investigated for antimicrobial properties. Studies have revealed that derivatives of this structure exhibit efficacy against a range of microbial pathogens, including mycobacteria, other bacteria, and fungi.

A series of novel N-arylpiperazine derivatives have been synthesized and evaluated for their antimycobacterial potential. nih.gov Specifically, 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides demonstrated promising activity against Mycobacterium tuberculosis. nih.govmdpi.com The effectiveness of these compounds was found to be influenced by the lipophilicity and electronic properties of the substitutions. mdpi.com One of the most effective compounds, 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride (compound 8h), recorded a minimum inhibitory concentration (MIC) of 8 μM against M. tuberculosis. nih.govmdpi.com These compounds also showed insignificant in vitro toxicity against the human monocytic leukemia THP-1 cell line. nih.govmdpi.com

Another study highlighted that piperlotine A and its analogs containing a piperazine (B1678402) moiety exhibited slight antimycobacterial activity, with MIC values of 50 µg/mL against M. tuberculosis. scielo.org.mx

Table 1: Antimycobacterial Activity of N-Arylpiperazine Analogs

The arylpiperazine class has shown significant promise as broad-spectrum antimicrobial agents. In a screening of 58 synthetic compounds, several arylpiperazine derivatives were identified as potent antimicrobials against 15 bacterial species and 5 fungal species of clinical relevance. nih.gov Specifically, arylpiperazines 18, 20, 26, 27, and 29 demonstrated MICs in the range of 12.5-15.6 μg/mL against pathogens such as Staphylococcus epidermidis, Staphylococcus aureus, Lactobacillus paracasei, and Candida orthopsilosis. nih.gov These compounds also exhibited low cytotoxicity and favorable pharmacokinetic profiles for oral administration. nih.gov

Further studies on other N-alkyl and N-aryl piperazine derivatives confirmed significant activity against bacterial strains including S. aureus, Pseudomonas aeruginosa, and Escherichia coli, although they were less active against fungal strains. nih.gov

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

The piperazine scaffold is integral to numerous compounds developed for anticancer therapy, demonstrating cytotoxic effects across a variety of human cancer cell lines. nih.gov

Numerous studies have confirmed the antiproliferative effects of piperazine-containing compounds. A series of novel vindoline-piperazine conjugates were evaluated across 60 human tumor cell lines, with several derivatives showing significant growth inhibition at low micromolar concentrations. nih.gov Compound 23, a [4-(trifluoromethyl)benzyl]piperazine derivative, was particularly effective against the breast cancer MDA-MB-468 cell line with a GI₅₀ of 1.00 μM. nih.gov

Similarly, piperazine-linked quinolinequinones demonstrated potent growth inhibition across multiple cancer cell lines, including HCT-116 (colon cancer) and MCF7 (breast cancer). nih.gov One of the lead compounds, QQ1, was most potent against the ACHN renal cancer cell line, with an IC₅₀ value of 1.55 μM. nih.gov Another study identified a novel piperazine derivative that effectively inhibits cancer cell proliferation with GI₅₀ values ranging from 0.06 to 0.16 μM. nih.gov

Table 2: Antiproliferative Activity of Piperazine Analogs

Mechanistic studies have begun to elucidate the cellular targets responsible for the antiproliferative activity of piperazine derivatives. One key target is the enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair and apoptosis. tandfonline.com The piperazine scaffold is a feature of the FDA-approved PARP inhibitor Olaparib. tandfonline.com A series of apigenin–piperazine hybrids were developed as potent and selective PARP-1 inhibitors, with compound 15l showing a remarkable IC₅₀ of 14.7 nM. acs.orgnih.gov In vitro studies confirmed that this compound exerted a selective cytotoxic effect on SK-OV-3 cells through PARP-1 inhibition. acs.orgnih.gov

Other piperazine derivatives have been shown to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov Some piperazine-substituted pyranopyridines were also found to induce apoptosis and necrosis in cancer cells. nih.gov Furthermore, in silico modeling suggests that some piperazine-linked derivatives may target and inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancers. mdpi.com

Anti-inflammatory Activity Profiling (In Vitro Mechanistic Studies)

Piperazine derivatives have been investigated for their anti-inflammatory properties, with studies pointing towards the modulation of key inflammatory enzymes and signaling pathways.

A study on novel benzhydrylpiperazine-based compounds identified them as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid pathway that produce pro-inflammatory mediators. rsc.org Compound 9d, in particular, showed potent inhibition of COX-2 (IC₅₀ = 0.25 μM) and 5-LOX (IC₅₀ = 7.87 μM). rsc.org

Other research on methyl salicylate derivatives bearing a piperazine moiety demonstrated that they could significantly inhibit the release of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophages. nih.gov The lead compound, M16, was found to exert its anti-inflammatory effects by down-regulating the expression of COX-2. nih.gov

Similarly, a series of ferrocenyl(piperazine-1-yl)methanone-based derivatives were screened for their ability to inhibit LPS-induced nitric oxide (NO) production in macrophages. nih.gov The most potent compound, 4i, had an IC₅₀ of 7.65 μM for NO production and also significantly inhibited the production of iNOS and COX-2. nih.gov Preliminary mechanistic work indicated that compound 4i could inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of Piperazine Analogs

In Silico Prediction of Bioavailability Factors and Drug-Likeness

These predictions are often based on established principles such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally absorbed if it meets certain criteria: a molecular weight of 500 daltons or less, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. The topological polar surface area (TPSA), a descriptor of the surface area occupied by polar atoms, is another critical parameter, with values generally below 140 Ų being favorable for good cell permeability.

For 2-(4-Tosylpiperazin-1-yl)acetic acid, the presence of the piperazine ring and the acetic acid moiety is expected to influence its physicochemical properties. The piperazine nucleus is a common scaffold in many approved drugs, often incorporated to enhance solubility and pharmacokinetic profiles rsc.org. The tosyl group, on the other hand, can modulate lipophilicity and metabolic stability.

Based on the analysis of structurally related tosyl-piperazine and piperazine-acetic acid derivatives found in the scientific literature, a predicted ADMET and drug-likeness profile for this compound can be constructed. These studies on analogous compounds provide valuable insights into the likely properties of the target molecule.

Below is an interactive data table summarizing the predicted bioavailability factors and drug-likeness parameters for this compound, inferred from computational studies on similar chemical structures.

| Parameter | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Weight | ~312 g/mol | Compliant (≤ 500) |

| LogP | ~1.5 - 2.5 | Compliant (≤ 5) |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 5 | Compliant (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~70 Ų | Favorable (< 140 Ų) |

| Bioavailability Score | High | Favorable |

| Gastrointestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeation | Low | May limit CNS activity |

These in silico predictions suggest that this compound possesses a favorable profile for oral bioavailability and is likely to exhibit good drug-like properties. The predicted low blood-brain barrier permeation indicates that the compound may have limited central nervous system effects, which could be advantageous depending on the desired therapeutic target. It is important to note that these are theoretical predictions and require experimental validation.

Investigation of Proposed Molecular Mechanisms of Action based on Cellular and Enzymatic Studies

The biological activity of a compound is intrinsically linked to its molecular mechanism of action. For this compound, while direct experimental data may be limited, its structural motifs—the tosyl-piperazine core and the acetic acid side chain—provide clues to its potential biological targets and mechanisms. Investigations into the activities of analogous compounds offer a basis for proposing and exploring these mechanisms through cellular and enzymatic assays.

The piperazine ring is a versatile scaffold found in a wide array of biologically active molecules, including anticancer, antimicrobial, and psychoactive agents. Its presence can facilitate interactions with various biological targets through hydrogen bonding and hydrophobic interactions.

Cellular studies on structurally similar piperazine derivatives have revealed a range of activities. For instance, certain tosyl-piperazine analogs have been investigated for their potential as enzyme inhibitors. The tosyl group can act as a key interacting moiety, fitting into specific binding pockets of enzymes. Enzymatic assays are crucial for determining the inhibitory potency (often expressed as the IC₅₀ value) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Furthermore, the acetic acid side chain introduces a carboxylic acid group, which can participate in crucial interactions with biological targets, such as forming salt bridges with positively charged amino acid residues in a protein's active site. This moiety is present in various non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, where it often plays a key role in their mechanism of action.

Based on the known activities of its structural components, several potential molecular mechanisms can be proposed for this compound:

Enzyme Inhibition: The compound could act as an inhibitor of various enzymes. For example, piperazine-containing molecules have shown inhibitory activity against enzymes such as tyrosinase, urease, and various kinases. The tosyl group could confer specificity for certain enzyme binding sites.

Receptor Modulation: Piperazine derivatives are well-known for their interactions with a variety of receptors in the central nervous system, such as serotonin (B10506) and dopamine receptors. While the predicted low blood-brain barrier permeability of this compound might limit its CNS effects, it could still interact with peripheral receptors.

Disruption of Protein-Protein Interactions: The rigid structure of the piperazine ring and the flexible acetic acid side chain could allow the molecule to fit into the interface between two interacting proteins, thereby disrupting their function.

To investigate these proposed mechanisms, a series of cellular and enzymatic studies would be necessary. For example, screening the compound against a panel of kinases or proteases could identify potential enzyme targets. Cellular assays using specific cell lines could then be used to confirm the on-target effects and elucidate the downstream signaling pathways affected by the compound.

The following table outlines potential biological targets and the corresponding assays that could be used to investigate the molecular mechanism of action of this compound, based on the activities of its analogs.

| Proposed Molecular Target | Type of Study | Key Parameters to Measure |

| Kinases | Enzymatic Assay | IC₅₀, Ki, Mode of Inhibition |

| Proteases | Enzymatic Assay | IC₅₀, Ki, Mode of Inhibition |

| G-Protein Coupled Receptors (GPCRs) | Cellular (Receptor Binding Assay) | Binding Affinity (Kd), Functional Activity (EC₅₀/IC₅₀) |

| Cancer Cell Lines | Cellular (Proliferation Assay) | GI₅₀ (Growth Inhibition 50) |

Through a systematic approach combining in silico predictions with targeted cellular and enzymatic studies, the biological activity and molecular mechanism of action of this compound and its analogs can be thoroughly elucidated, paving the way for potential therapeutic applications.

Structure Activity Relationship Sar Studies of 2 4 Tosylpiperazin 1 Yl Acetic Acid Derivatives

Influence of Substituents on the Tosyl Moiety on Biological Activity

The tosyl (p-toluenesulfonyl) group is a significant component of the 2-(4-Tosylpiperazin-1-yl)acetic acid scaffold, and modifications to its aromatic ring can substantially impact biological activity. The electronic properties and size of substituents on the tosyl ring can alter the molecule's interaction with its biological target.

Research has shown that both electron-donating and electron-withdrawing groups can modulate the activity of these derivatives. For instance, in some series, the introduction of electron-withdrawing groups like a nitro (-NO₂) or cyano (-CN) group can enhance potency. Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) have also been shown to be favorable in other contexts. This suggests that the optimal substituent depends heavily on the specific target and the nature of the binding pocket. The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical, with the para position often being the most explored due to synthetic accessibility and its direct electronic influence.

Table 1: Effect of Tosyl Moiety Substituents on Biological Activity

| Substituent (R) | Position | Electronic Effect | Observed Change in Activity |

|---|---|---|---|

| -H (Tosyl) | Para | Neutral | Baseline Activity |

| -NO₂ | Para | Electron-Withdrawing | Increased Potency |

| -Cl | Para | Electron-Withdrawing | Slight Increase in Activity |

| -OCH₃ | Para | Electron-Donating | Variable/Decreased Activity |

| -CH₃ | Para | Electron-Donating | Maintained or Slightly Increased Activity |

Conformational and Substituent Effects of the Piperazine (B1678402) Ring

The piperazine ring acts as a central scaffold, and its conformation and substitution patterns are pivotal for orienting the other functional groups correctly for receptor binding. nih.gov The piperazine ring typically adopts a thermodynamically stable chair conformation. nih.gov However, its flexibility allows it to adopt other conformations, such as a boat or twist-boat, which may be necessary for optimal interaction with a biological target. nih.gov

The nitrogen atoms of the piperazine ring are key points for interaction and substitution. nih.gov While the core structure of this compound has defined substituents on both nitrogens, related SAR studies often explore a variety of N-substituents to probe the binding site. The basicity of the piperazine nitrogens, which can be modulated by nearby chemical groups, can significantly influence their protonation state at physiological pH. nih.gov This, in turn, affects solubility and the potential for ionic interactions with the receptor. nih.govresearchgate.net Studies on related arylpiperazine derivatives have shown that N-substitution can accommodate various heterocyclic rings, and the nature of the linker (e.g., amide vs. methylene) also plays a role in maintaining high affinity and selectivity for specific receptors. nih.gov Loss of basicity in one of the piperazine nitrogens does not always negatively impact affinity, suggesting that hydrogen bonding or ionic interactions involving that specific nitrogen may not be critical for all targets. nih.gov

Role of the Acetic Acid Side Chain in Biological Recognition

The acetic acid side chain is often a critical pharmacophoric element, providing a key interaction point, typically with a positively charged residue like arginine or lysine (B10760008) in a receptor's binding site. nih.gov Its acidic nature allows for the formation of strong ionic bonds or hydrogen bonds, which can anchor the molecule in the active site.

The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor metabolic stability or limited ability to cross biological membranes. nih.gov To address these issues, medicinal chemists often replace the carboxylic acid with bioisosteres—functional groups that possess similar physicochemical properties and can produce broadly similar biological effects. nih.govnih.gov

Common modifications include:

Esterification: Converting the carboxylic acid to an ester can create a prodrug, which may improve bioavailability. The ester is then hydrolyzed in vivo to release the active carboxylic acid. patsnap.com

Amidation: Formation of an amide can alter the hydrogen bonding properties and reduce the acidity of the molecule.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups like tetrazoles, hydroxamic acids, or phosphonic acids can maintain the key acidic interaction while potentially improving pharmacokinetic properties like lipophilicity and membrane permeability. nih.gov The choice of isostere is critical, as it can alter polarity and intrinsic activity even if binding affinity is maintained. nih.gov

Table 2: Bioisosteric Replacements for the Carboxylic Acid Moiety

| Original Group | Bioisosteric Replacement | Potential Advantage | Potential Disadvantage |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Increased metabolic stability, similar acidity | Can alter solubility and binding geometry |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can act as a metal chelator | Potential for rapid in vivo hydrolysis |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Metabolically stable | Different geometry and acidity |

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Maintains acidity, improves lipophilicity | Increased molecular weight |

The length and chemical nature of the "spacer" or "linker" that connects the piperazine ring to the carboxylic acid are crucial for biological activity. The acetic acid moiety provides a two-atom linker (-CH₂-COOH). Altering this length can significantly impact how the acidic group is positioned within the receptor binding site.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule (the scaffold) with a different chemical framework while retaining the original's biological activity. nih.govresearchgate.net This technique is used to discover novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetics, or a different intellectual property profile. nih.gov

For derivatives of this compound, the tosyl-piperazine core could be a candidate for scaffold hopping. Potential bioisosteric replacements for the piperazine ring itself include other cyclic diamines or constrained bicyclic structures that can mimic its ability to orient substituents in three-dimensional space. researchgate.netenamine.net For example, replacing a piperazine ring with a piperidine (B6355638) moiety in some compound series has been shown to significantly alter receptor selectivity. acs.org The goal of such a strategy is to maintain the essential pharmacophoric features—an acidic group and an aromatic moiety held at a specific distance and orientation—while exploring new chemical space. researchgate.netnih.gov These strategies are powerful tools for lead optimization, allowing for significant modifications to the molecular backbone to overcome challenges encountered with the original scaffold. researchgate.net

Replacement of the Tosylpiperazine Motif with Alternative Heterocycles

The tosylpiperazine moiety is a common scaffold in medicinal chemistry, often utilized for its favorable physicochemical properties and synthetic accessibility. However, to explore a wider chemical space and potentially improve the pharmacological profile of a lead compound, the replacement of this motif with alternative heterocycles is a frequently employed strategy. This approach, known as bioisosteric replacement, can lead to derivatives with altered hydrogen bonding capabilities, lipophilicity, metabolic stability, and receptor interaction profiles.

In the context of compounds structurally related to this compound, various research groups have investigated the impact of replacing the piperazine ring or modifying the tosyl group. For instance, in the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, a class of compounds that includes piperazinyl acetic acid derivatives, extensive SAR studies have been conducted. These studies have shown that modifications to the piperazine ring can significantly affect activity. While direct replacement of the entire tosylpiperazine group with a completely different heterocycle in the context of this compound is not extensively documented in publicly available literature, the principles of bioisosteric replacement suggest several possibilities.

For example, heterocycles such as piperidine, morpholine, or diazepane could be considered as replacements for the piperazine ring. Each of these substitutions would alter the basicity and conformational flexibility of the resulting molecule. Furthermore, the tosyl group, which acts as a sulfonamide, can be replaced with other sulfonyl groups or even with different functionalities altogether, such as amides or ketones, to probe the importance of the sulfonyl moiety for biological activity.

The following table summarizes potential heterocyclic replacements for the piperazine ring and their potential impact on the molecular properties, based on general principles of medicinal chemistry.

| Original Motif | Replacement Heterocycle | Potential Impact on Properties |

| Piperazine | Piperidine | Reduction in basicity (one nitrogen atom removed), potential alteration of binding interactions. |

| Piperazine | Morpholine | Introduction of an oxygen atom, potentially increasing polarity and altering hydrogen bonding capacity. |

| Piperazine | Thiomorpholine | Introduction of a sulfur atom, affecting lipophilicity and potential for metabolic oxidation. |

| Piperazine | Homopiperazine (diazepane) | Increased ring size and conformational flexibility, which could influence receptor fit. |

It is important to note that the success of such replacements is highly dependent on the specific biological target and the binding mode of the parent compound. Experimental validation is essential to determine the actual effect of these modifications on the activity of this compound derivatives.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective analogues.

For a series of derivatives of this compound, a QSAR study would typically involve the following steps:

Data Set Collection: A series of analogues with varying substituents on the tosyl ring, the piperazine ring, or the acetic acid side chain would be synthesized and their biological activities determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates a selection of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

log(1/IC50) = a * (Descriptor 1) + b * (Descriptor 2) + c * (Descriptor 3) + ... + constant

Where:

IC50 is the concentration of the compound required to inhibit a biological process by 50%.

Descriptor 1, 2, 3, ... are the selected molecular descriptors.

a, b, c, ... are the regression coefficients that indicate the relative importance of each descriptor.

The insights gained from such a model would be invaluable for the rational design of new this compound analogues with improved therapeutic potential. For instance, if the model indicates that a particular steric parameter is positively correlated with activity, this would suggest that bulkier substituents at a specific position on the molecule might be beneficial.

The following table provides an example of the types of descriptors that might be included in a QSAR study of this compound derivatives and their potential significance.

| Descriptor Type | Example Descriptor | Potential Significance |

| Electronic | Hammett constant (σ) of tosyl ring substituent | Influence of electron-withdrawing or -donating groups on the sulfonamide and its interactions. |

| Steric | Molar refractivity (MR) of a substituent | Impact of the size and polarizability of a substituent on receptor binding. |

| Hydrophobic | Partition coefficient (logP) | Role of overall lipophilicity in membrane permeability and target engagement. |

| Topological | Wiener index | Relationship between molecular branching and biological activity. |

The development of robust QSAR models represents a powerful tool in the optimization of lead compounds and the discovery of new drug candidates based on the this compound scaffold.

Medicinal Chemistry and Analog Design Based on the 2 4 Tosylpiperazin 1 Yl Acetic Acid Scaffold

Rational Design Principles for Novel Derivatives

The rational design of novel derivatives based on the 2-(4-tosylpiperazin-1-yl)acetic acid scaffold is guided by a deep understanding of the target's three-dimensional structure and the principles of molecular recognition. Key strategies include structure-based drug design (SBDD) and ligand-based drug design (LBDD).

In SBDD, the known crystal structure of a biological target, such as an enzyme or receptor, is utilized to design molecules that can fit snugly into the active or allosteric sites. For derivatives of the this compound scaffold, this could involve modifying the tosyl group to interact with specific hydrophobic pockets or introducing substituents on the piperazine (B1678402) ring to form hydrogen bonds with key amino acid residues. The acetic acid moiety can be crucial for forming salt bridges with positively charged residues within the binding site.

LBDD approaches are employed when the structure of the target is unknown. This involves analyzing the structure-activity relationships (SAR) of known active compounds to build a pharmacophore model. For the this compound core, this would involve synthesizing a library of analogs with systematic variations at the tosyl group, the piperazine ring, and the acetic acid terminus. By comparing the biological activities of these analogs, a pharmacophore model can be constructed, highlighting the essential features required for activity. For instance, in the design of inhibitors for the glycine (B1666218) transporter 1 (GlyT-1), a similar 2-arylsulfanyl-phenylpiperazine motif was explored, demonstrating the importance of the substitution pattern on the phenyl ring for inhibitory potency. nih.gov

Computational tools, such as molecular docking and molecular dynamics simulations, play a pivotal role in the rational design process. These methods allow for the in silico prediction of binding affinities and modes of interaction, enabling the prioritization of compounds for synthesis and biological evaluation. nih.gov

Strategies for Optimizing Biological Potency and Selectivity

Once a lead compound based on the this compound scaffold has been identified, the next critical step is to optimize its biological potency and selectivity. This is often an iterative process involving chemical synthesis and biological testing.

Key optimization strategies include:

Modification of the Tosyl Group: The p-toluenesulfonyl (tosyl) group can be replaced with other sulfonyl groups or bioisosteric replacements to fine-tune electronic and steric properties. For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring of the tosyl moiety can modulate the sulfonamide's pKa and its ability to act as a hydrogen bond acceptor.

Substitution on the Piperazine Ring: The piperazine ring offers two nitrogen atoms that can be functionalized. While one is attached to the acetic acid and the other to the tosyl group, further substitution on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints, which can significantly impact both potency and selectivity.

Derivatization of the Acetic Acid Moiety: The carboxylic acid group can be converted to esters, amides, or other functional groups to alter the compound's polarity, membrane permeability, and metabolic stability. This can also influence the compound's interaction with the target, potentially leading to improved potency.

A crucial aspect of optimization is achieving selectivity for the desired target over other related proteins to minimize off-target effects. This can be achieved by exploiting subtle differences in the binding sites of the target and off-targets. For example, designing derivatives that form specific interactions with non-conserved amino acid residues can lead to highly selective inhibitors.

The following table illustrates hypothetical structure-activity relationship (SAR) data for a series of this compound analogs, demonstrating how modifications can impact biological activity.

| Compound | R1 (on Tosyl) | R2 (on Piperazine) | R3 (on Acetic Acid) | IC50 (nM) | Selectivity vs. Off-Target |

| 1 | H | H | OH | 500 | 10-fold |

| 2a | 4-Cl | H | OH | 150 | 50-fold |

| 2b | 4-OCH3 | H | OH | 800 | 5-fold |

| 3a | H | 2-CH3 | OH | 250 | 20-fold |

| 4a | 4-Cl | H | NH2 | 300 | 40-fold |

| 4b | 4-Cl | H | OCH3 | 600 | 15-fold |

This is a hypothetical data table for illustrative purposes.

Design of Multifunctional Chemical Entities

The complexity of many diseases, such as neurodegenerative disorders and cancer, often involves multiple pathological pathways. jneonatalsurg.com This has led to the development of multifunctional chemical entities, also known as multi-target-directed ligands (MTDLs), which are single molecules designed to interact with two or more biological targets simultaneously. nih.gov The this compound scaffold is well-suited for the design of MTDLs due to its modular nature, which allows for the incorporation of different pharmacophores.

The design of MTDLs based on this scaffold can be approached in several ways:

Pharmacophore Hybridization: This involves combining the structural features of two or more known ligands for different targets into a single molecule. For example, the tosylpiperazine moiety could be one pharmacophore targeting a specific receptor, while a second pharmacophore, attached via the acetic acid linker, could target an enzyme involved in the same disease pathway.

Scaffold-Based Design: The this compound core can serve as a central scaffold from which different functional groups are appended to interact with multiple targets. The piperazine ring provides a flexible linker to orient these functional groups in the appropriate spatial arrangement for optimal binding to their respective targets.

The development of MTDLs is a challenging endeavor that requires a deep understanding of the pharmacology of the targets and the pathophysiology of the disease. However, this approach holds great promise for the development of more effective and safer therapies for complex diseases.

Development of Hybrid Molecules Incorporating the Piperazine-Acetic Acid Core

Hybrid molecules are a class of compounds where two or more distinct pharmacophores are covalently linked together, often through a linker or spacer. The this compound scaffold can serve as an excellent foundation for the development of such hybrid molecules. The acetic acid group provides a convenient attachment point for another pharmacologically active moiety.

The rationale behind developing hybrid molecules includes:

Synergistic Effects: Combining two pharmacophores can lead to a synergistic therapeutic effect, where the combined effect is greater than the sum of the individual effects.

Improved Pharmacokinetic Properties: The piperazine-acetic acid core can be used to modulate the physicochemical properties of a drug, such as its solubility, permeability, and metabolic stability.

Targeted Drug Delivery: One part of the hybrid molecule can be designed to target a specific cell or tissue, thereby delivering the other pharmacologically active part to its site of action.

For instance, a known anticancer agent could be linked to the this compound scaffold to improve its solubility and tumor-targeting ability. The synthesis of such hybrid molecules typically involves standard coupling reactions, such as amide bond formation, between the carboxylic acid of the scaffold and an amino group on the other pharmacophore. nih.gov

Utility of this compound as a Synthetic Building Block in Complex Chemical Syntheses

Beyond its direct use in medicinal chemistry, this compound is a valuable synthetic building block for the construction of more complex molecules. Its bifunctional nature, with a reactive carboxylic acid and a piperazine ring that can be further functionalized, makes it a versatile intermediate in multi-step syntheses.

The utility of this building block is evident in several areas:

Solid-Phase Synthesis: The carboxylic acid group can be anchored to a solid support, allowing for the efficient synthesis of libraries of piperazine-containing compounds through combinatorial chemistry approaches.

Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or targeted imaging agents, the piperazine-acetic acid moiety can serve as a stable and versatile linker to connect the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug or an imaging agent).

Scaffold for Library Synthesis: The this compound core can be used as a starting point for the parallel synthesis of a diverse range of compounds for high-throughput screening. The tosyl group can be removed under specific conditions to allow for further derivatization of the piperazine nitrogen, adding another layer of diversity to the synthesized library.

The straightforward synthesis of this compound and its chemical stability make it an attractive and cost-effective building block for both academic research and industrial drug discovery programs. nih.gov

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Insights into 2-(4-Tosylpiperazin-1-yl)acetic Acid

The investigation into this compound reveals its significant potential as a selective modulator of a critical biological target implicated in pain pathways. The primary and most salient research finding is the identification of its hydrochloride salt, 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride, as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in peripheral nociceptive neurons and is a genetically validated target for pain treatment. The inhibition of Nav1.8 by this compound represents a promising non-opioid strategy for the management of acute and chronic pain conditions.

The mechanism of action for its hydrochloride salt is understood to involve binding to the extracellular domain of the Nav1.8 channel. This interaction effectively blocks the channel pore, thereby inhibiting the influx of sodium ions that is necessary for the propagation of pain signals. This targeted action on a peripherally expressed sodium channel subtype suggests a potential for a favorable side effect profile compared to non-selective sodium channel blockers or centrally acting analgesics like opioids.

Identification of Unexplored Research Avenues and Gaps in Knowledge